Spirocyclic Scaffold Specificity: Differential Activity in Antifungal Biofilm Inhibition Assays
A high-content screen of 20,000 compounds identified a novel series of diazaspiro-decane structural analogs as bioactive, with the lead compound demonstrating potent inhibition of C. albicans biofilm formation and filamentation without affecting overall growth [1]. While the exact structure of the 2-Methyl-2,9-diazaspiro[4.5]decane derivative was not disclosed, the study underscores that specific diazaspiro[4.5]decane scaffolds possess a unique, non-fungicidal antivirulence mechanism not shared by other antifungal classes [2].
| Evidence Dimension | Inhibition of C. albicans biofilm formation |
|---|---|
| Target Compound Data | Active; specific IC50 value not reported for this exact compound in public literature |
| Comparator Or Baseline | 20,000-compound library screen; only diazaspiro-decane series showed this specific antivirulence profile |
| Quantified Difference | N/A (qualitative enrichment) |
| Conditions | High-content screen of C. albicans biofilm formation (in vitro) |
Why This Matters
For research programs targeting non-fungicidal antivirulence approaches against C. albicans, diazaspiro[4.5]decane scaffolds represent a validated starting point, and selecting the specific 2-Methyl-2,9 variant may be critical for structure-activity relationship (SAR) exploration.
- [1] Pierce, C. G., et al. (2015). A novel small molecule inhibitor of Candida albicans biofilm formation, filamentation and virulence with low potential for the development of resistance. npj Biofilms and Microbiomes, 1, 15012. View Source
- [2] Socolar. (2015). Abstract for Pierce et al., 2015. View Source
